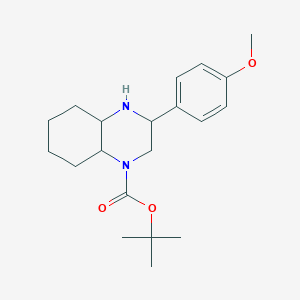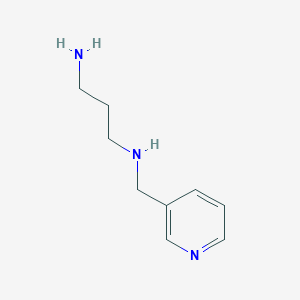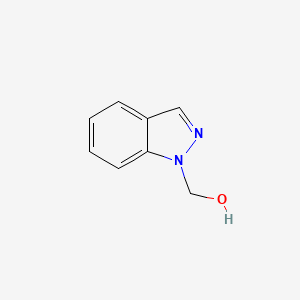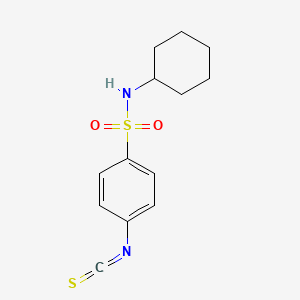![molecular formula C8H14N4O2S B3070751 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine CAS No. 1005610-93-4](/img/structure/B3070751.png)
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C8H14N4O2S and a molecular weight of 230.29 g/mol . This compound is characterized by the presence of a pyrazole ring and a piperazine ring, connected through a sulfonyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
It is known that the compound interacts with its target, nampt, to modulate the nad+ salvage pathway
Biochemical Pathways
The compound affects the NAD+ salvage pathway by modulating the activity of NAMPT . This pathway is crucial for many biological processes, including metabolism and aging
Pharmacokinetics
It is known that the compound has a molecular weight of 23029 and a molecular formula of C8 H14 N4 O2 S These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability
Result of Action
It is known that the compound modulates the activity of nampt, which in turn affects the nad+ salvage pathway
Preparation Methods
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves the reaction of 1-methyl-1H-pyrazole with piperazine in the presence of a sulfonylating agent. One common method involves the use of chlorosulfonic acid as the sulfonylating agent, which reacts with 1-methyl-1H-pyrazole to form the sulfonyl chloride intermediate. This intermediate then reacts with piperazine to yield the final product . The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines.
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-(1-methyl-1H-pyrazol-4-yl)piperazine: This compound lacks the sulfonyl group, which significantly alters its chemical properties and reactivity.
1-(1-methylpyrazol-4-yl)ethanone: This compound has an ethanone group instead of a piperazine ring, leading to different applications and reactivity.
The presence of the sulfonyl group in this compound makes it unique and enhances its potential for various scientific applications.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSSDNVHQXPARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B3070672.png)
![3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol](/img/structure/B3070688.png)

![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)


![methyl 4-benzyl-6-(3-chloro-4-methoxyphenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3070706.png)


![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)


